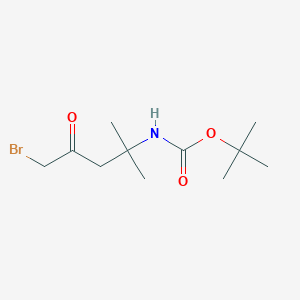
2,2-difluoro-3-(oxan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(oxan-4-yl)propanoic acid, commonly referred to as 2,2-DFP, is an organic compound with a molecular formula of C3H3F2O3. It is a colorless solid that is soluble in water and has a melting point of 140-142°C. 2,2-DFP is a versatile compound that is used in a variety of applications, including synthesis, drug development, and research.
Mechanism of Action
2,2-DFP acts as a proton donor and is able to react with a variety of functional groups. It is a strong acid and can be used to catalyze the formation of esters and amides. It can also be used to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2,2-DFP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It has also been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the metabolism of arachidonic acid. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2-DFP in laboratory experiments include its high purity and its ability to react with a variety of functional groups. It is also relatively inexpensive and easy to obtain. The main limitation of using 2,2-DFP in laboratory experiments is that it is a strong acid and can be corrosive if not handled properly.
Future Directions
The use of 2,2-DFP in research is rapidly increasing and there are many potential future directions for its use. These include its use in the development of new drugs, in the synthesis of peptide analogues, and in the synthesis of polymers. It could also be used in the development of antifungal agents and in the synthesis of organic compounds. Additionally, it could be used in the development of new catalysts for organic synthesis.
Synthesis Methods
2,2-DFP can be synthesized in a variety of ways. One method is the reaction of 2,2-difluoropropionic acid with oxalyl chloride in the presence of a base such as triethylamine. Another method is the reaction of 2,2-difluoropropionic acid with acetic anhydride in the presence of a base such as triethylamine. Both of these methods yield a product that is greater than 95% pure.
Scientific Research Applications
2,2-DFP has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of peptide analogues and has been used in the development of antifungal agents.
properties
IUPAC Name |
2,2-difluoro-3-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c9-8(10,7(11)12)5-6-1-3-13-4-2-6/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUYKNPWRBCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-(oxan-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)


![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)


![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
